1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenylpyrazolo[1,5-a]pyrazinyl moiety, and a piperazine ring
Biochemical Analysis
Biochemical Properties
The compound has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It acts as an inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, 4-(4-(2-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine has been observed to inhibit the uptake of uridine and adenosine, two key nucleosides involved in various cellular processes . This inhibition occurs in a concentration-dependent manner .
Molecular Mechanism
The compound exerts its effects at the molecular level by reducing the Vmax of uridine transport in ENT1 and ENT2 without affecting Km . This suggests that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
The inhibitory effect of the compound on ENTs could not be washed out, indicating its long-term impact on cellular function
Metabolic Pathways
The compound’s interaction with ENTs suggests its involvement in nucleotide synthesis pathways . Detailed information on specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently lacking.
Transport and Distribution
The compound’s interaction with ENTs also implies its transport and distribution within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(p-Fluorophenyl)piperazine: This compound shares the piperazine and fluorophenyl moieties but lacks the pyrazolo[1,5-a]pyrazinyl group.
Pyrazolo[1,5-a]pyrimidines: These compounds have a similar pyrazolo[1,5-a] structure but differ in their substituents and overall structure.
Uniqueness
1-(2-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5/c23-18-8-4-5-9-20(18)26-12-14-27(15-13-26)22-21-16-19(17-6-2-1-3-7-17)25-28(21)11-10-24-22/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUNNNXXHDDNQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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